molecular formula C19H17N5O B2404292 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide CAS No. 2034522-24-0

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide

Numéro de catalogue B2404292
Numéro CAS: 2034522-24-0
Poids moléculaire: 331.379
Clé InChI: IDPQYKRALSVGGI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide, also known as MPI-0479605, is a small molecule inhibitor that has been extensively studied in scientific research. It is a potent and selective inhibitor of the protein kinase TBK1, which is involved in the regulation of immune response, inflammation, and cellular stress.

Mécanisme D'action

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide is a potent and selective inhibitor of the protein kinase TBK1. TBK1 is involved in the regulation of immune response, inflammation, and cellular stress. It phosphorylates the transcription factor IRF3, which is involved in the regulation of immune response and inflammation. By inhibiting the activation of TBK1, N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide prevents the phosphorylation of IRF3 and inhibits the activation of the immune response and inflammation pathways.
Biochemical and Physiological Effects:
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide has been shown to have several biochemical and physiological effects. It inhibits the activation of the transcription factor IRF3, which is involved in the regulation of immune response and inflammation. This leads to a decrease in the production of pro-inflammatory cytokines and chemokines. In addition, N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of TBK1, which makes it a valuable tool for studying the role of TBK1 in immune response, inflammation, and cellular stress. In addition, N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide has been shown to have anti-tumor activity in preclinical studies, which makes it a potential candidate for the development of cancer therapeutics.
However, there are also some limitations to using N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide in lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently in in vivo studies. In addition, N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide has been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for research on N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide. One area of research could focus on the development of more potent and selective inhibitors of TBK1. This could lead to the development of more effective treatments for autoimmune diseases and cancer.
Another area of research could focus on the role of TBK1 in other physiological processes, such as metabolism and aging. TBK1 has been implicated in the regulation of these processes, and further research could lead to the development of new therapies for metabolic disorders and age-related diseases.
Finally, research could focus on the development of new drug delivery systems for N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide. This could improve the pharmacokinetics and bioavailability of the drug, which could lead to more effective treatments for autoimmune diseases and cancer.

Méthodes De Synthèse

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide was first described in a patent application in 2008. The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide involves several steps, including the reaction of 2-bromo-1-methyl-4-(pyridin-3-yl)pyrazole with 3-(dimethylamino)propylamine to form the intermediate compound, which is then reacted with 6-bromoindole-2-carboxylic acid to form the final product. The synthesis method has been optimized to improve the yield and purity of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide.

Applications De Recherche Scientifique

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide has been extensively studied in scientific research, particularly in the fields of immunology and cancer research. It has been shown to inhibit the activation of the transcription factor IRF3, which is involved in the regulation of immune response and inflammation. This makes N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide a promising candidate for the treatment of autoimmune diseases, such as lupus and multiple sclerosis.
In addition, N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide has been shown to have anti-tumor activity in preclinical studies. It inhibits the growth and survival of cancer cells by inducing apoptosis and inhibiting cell proliferation. This makes N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide a potential candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and melanoma.

Propriétés

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1H-indole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-24-12-16(11-23-24)18-15(3-2-7-21-18)10-22-19(25)14-5-4-13-6-8-20-17(13)9-14/h2-9,11-12,20H,10H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPQYKRALSVGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC4=C(C=C3)C=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.